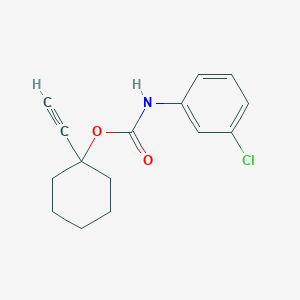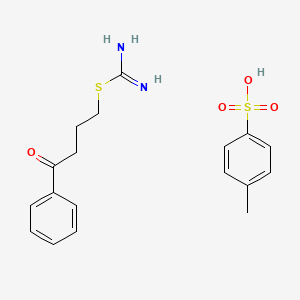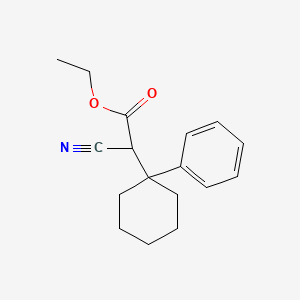
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in organic synthesis due to its multiple reactive centers, making it a valuable building block in the production of various functional and pharmacologically active substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-phenylcyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can act as an electrophile, while the ester group can undergo nucleophilic attack. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse products .
Comparación Con Compuestos Similares
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Contains a nitrile and ester group but lacks the phenylcyclohexyl moiety, making it less complex.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications but lacks the nitrile group.
The uniqueness of this compound lies in its combination of the phenylcyclohexyl moiety with the nitrile and ester groups, providing a versatile and reactive compound for various applications .
Propiedades
Número CAS |
25593-96-8 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate |
InChI |
InChI=1S/C17H21NO2/c1-2-20-16(19)15(13-18)17(11-7-4-8-12-17)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
IEAFBALWZCEACF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1(CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


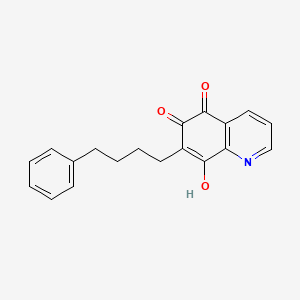
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
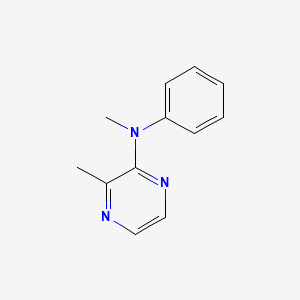

![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
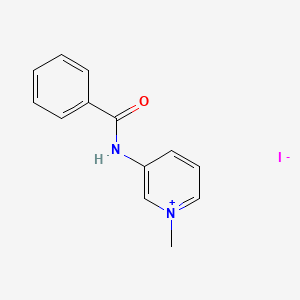
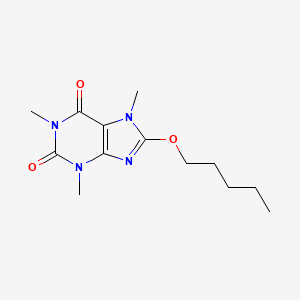
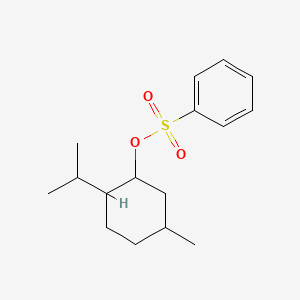


![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
